N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methoxybenzamide is a compound with potential applications in electronic devices. It serves as an air-stable n-type dopant for organic thin film transistors (OTFTs), polymeric solar cells (PSCs), and organic light-emitting diodes (OLEDs) . Its structure consists of a benzimidazole core linked to a 4-methoxybenzamide group.
Synthesis Analysis
The synthesis of this compound involves the reaction of N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-(1H-indol-3-yl)acetamide with appropriate reagents. Detailed synthetic pathways and conditions are available in the literature .
Molecular Structure Analysis
The molecular structure of this compound has been characterized using techniques such as FT-IR, 1H-NMR, and 13C-NMR. It contains a benzimidazole ring and a 4-methoxybenzamide moiety .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Novel Aromatic Polyimides : Research by Butt et al. (2005) focused on synthesizing new diamines, including those related to benzimidazole derivatives, for the development of novel aromatic polyimides. These polyimides showed potential for various applications due to their solubility and thermal properties (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Synthesis of Precursor of 18F-Fallypride : Jing (2004) described the synthesis of a benzamide derivative as an intermediate for 18F-fallypride, highlighting its relevance in the development of radioligands for positron emission tomography (PET) imaging (Jing, 2004).
Antimicrobial and Antiparasitic Activities
Antiparasite Activity : Restrepo et al. (2018) synthesized novel iodotyramides with antiparasitic activities against Plasmodium falciparum, Leishmania panamensis, and Trypanosoma cruzi, demonstrating the potential of benzamide derivatives in treating parasitic infections (Restrepo, Surmay, Jaramillo, & Robledo Restrepo, 2018).
Antimicrobial Screening : Desai, Rajpara, & Joshi (2013) explored the synthesis and antimicrobial activity of benzimidazole derivatives, underscoring their therapeutic potential against microbial diseases (Desai, Rajpara, & Joshi, 2013).
Prokinetic Agents
- Synthesis and Biological Evaluation of Cinitapride Related Derivatives : Srinivasulu et al. (2005) prepared benzimidazole derivatives related to Cinitapride and studied their anti-ulcerative activity, indicating their potential as prokinetic agents (Srinivasulu, Reddy, Hegde, & Chakrabart, 2005).
Inhibition of Gastric Acid Secretion
- Inhibition by Substituted Benzimidazoles : A study demonstrated that substituted benzimidazoles, including compounds related to N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methoxybenzamide, can inhibit gastric acid secretion by blocking (H+ + K+) ATPase, offering a novel approach to treating conditions requiring suppression of gastric acid (Fellenius et al., 1981).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-12(2)17(18-20-15-6-4-5-7-16(15)21-18)22-19(23)13-8-10-14(24-3)11-9-13/h4-12,17H,1-3H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTNGRYUJCEDEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.